斯托巴丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

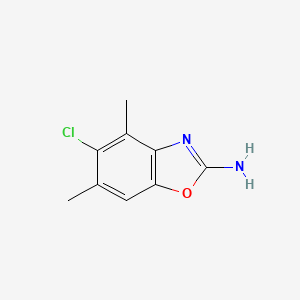

Stobadine is a pyridoindole antioxidant . It scavenges hydroxyl, peroxyl, and alkoxyl radicals and quenches singlet oxygen in cell-free assays . It has the potential to protect various tissues against oxidative stress .

Synthesis Analysis

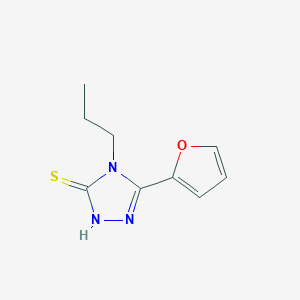

Stobadine is a hexahydropyridoindole . Modification of the stobadine molecule by aromatic electron donating substitution was found to enhance the intrinsic free radical scavenging activity .Molecular Structure Analysis

Stobadine is a substituted pyridoindole . The hexahydropyridoindole scaffold represents a valuable lead with a great deal of knowledge on molecular mechanisms of free radical scavenging, on bioavailability and toxicity .Chemical Reactions Analysis

Stobadine is a potent antioxidant and prevents free radical induced alterations in ER membrane fluidity . It can be used for effective cardio- and neuroprotectants development based on antioxidant or free radical scavenging mechanisms of action .Physical and Chemical Properties Analysis

Stobadine dihydrochloride is highly soluble both in water and in lipids . The dipalmitate salt of stobadine is water insoluble but chemically more stable than dihydrochloride salt .科学研究应用

抗氧化特性

斯托巴丁表现出强效的抗氧化活性,使其成为保护各种组织免受氧化应激的有价值的物质。 它清除自由基和减少氧化损伤的能力已被广泛研究 。研究人员已探索其在缓解氧化应激相关疾病(如神经退行性疾病、心血管疾病和衰老相关病理)中的潜力。

药代动力学和生物利用度

了解斯托巴丁的吸收、分布、代谢和排泄对于其临床应用至关重要。药代动力学研究已评估动物模型中的静脉注射和口服给药。已开发出液-液萃取和固相萃取方法来量化斯托巴丁及其代谢物在生物基质中的含量。 这些方法使研究人员能够计算药代动力学参数并评估生物利用度 .

毒代动力学

斯托巴丁的安全特性对于临床应用至关重要。毒代动力学研究已调查其长期影响和毒性。 研究人员使用多种方法(包括液体闪烁计数、分光荧光法和气相色谱法)来评估斯托巴丁在血清和血浆中的浓度 .

抗心律失常和抗缺氧作用

尽管斯托巴丁主要以其抗氧化特性而闻名,但它也表现出抗心律失常和抗缺氧活性。 这些作用已在临床前模型中得到探索,并且斯托巴丁作为心脏心律失常和缺氧相关疾病治疗剂的潜力正在研究中 .

经皮渗透

研究人员已使用 GC/MS 方法研究斯托巴丁的经皮渗透。通过评估其酰基衍生物,他们旨在开发用于局部给药的经皮制剂。 了解其皮肤渗透特性对于潜在的局部应用至关重要 .

神经保护

鉴于斯托巴丁的抗氧化和抗炎特性,已对其神经保护作用进行了研究。研究表明它可能有助于预防神经元损伤并改善认知功能。 它在阿尔茨海默病和帕金森病等神经退行性疾病中的潜力需要进一步探索 .

总之,斯托巴丁的多方面特性使其成为科学研究中一种有趣的化合物。其抗氧化、药代动力学和治疗学方面仍在不断研究中,为未来应用提供了可观的途径。 有关更详细的信息,您可以参考引用的参考文献 和 . 🌟

作用机制

Target of Action

Stobadine primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine and epinephrine. They play a crucial role in the regulation of smooth muscle contraction, which is essential for the cardiovascular system.

安全和危害

未来方向

生化分析

Biochemical Properties

Stobadine and its structural analogues, dehydrostobadine and N-acetylated stobadine, have been used to examine how structural alteration in the close proximity of the indolic nitrogen would influence the antioxidant activity of the substituted pyridoindoles . The antioxidant activity of Stobadine may be mediated via the indolic nitrogen centre .

Cellular Effects

The cellular effects of Stobadine are predominantly related to its ability to scavenge deleterious reactive oxygen species . This ability to protect various tissues against oxidative stress is a key aspect of its cellular function .

Molecular Mechanism

The molecular mechanism of Stobadine’s action is largely related to its antioxidant activity. It acts as a potent scavenger of peroxyl radicals both in aqueous and lipid phases . Structural changes in the proximity of the indolic nitrogen were found crucial for the radical scavenging efficiency .

Temporal Effects in Laboratory Settings

In pharmacokinetic and toxicokinetic studies, Stobadine dihydrochloride was administered intravenously or orally to rats in single and repeated doses . The developed assays proved to be appropriate for low-concentration determination of Stobadine in a wide range of pharmacokinetic studies .

Dosage Effects in Animal Models

The existing studies have shown that Stobadine can be administered in various forms and dosages, and its effects can be measured using a variety of methods .

Metabolic Pathways

It is known that Stobadine interacts with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Stobadine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that Stobadine may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Stobadine involves the condensation of 2-amino-6-methoxybenzothiazole with 2,3-dimethoxybenzaldehyde followed by reduction and cyclization.", "Starting Materials": [ "2-amino-6-methoxybenzothiazole", "2,3-dimethoxybenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-methoxybenzothiazole with 2,3-dimethoxybenzaldehyde in the presence of acetic acid and ethanol to form 2-(2,3-dimethoxyphenyl)-6-methoxybenzo[d]thiazole.", "Step 2: Reduction of the above product with sodium borohydride in ethanol to form 2-(2,3-dimethoxyphenyl)-6-methoxybenzothiazoline.", "Step 3: Cyclization of the above product with acetic acid and water to form Stobadine." ] } | |

CAS 编号 |

75494-88-1 |

分子式 |

C13H18N2 |

分子量 |

202.30 g/mol |

IUPAC 名称 |

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m0/s1 |

InChI 键 |

CYJQCYXRNNCURD-AAEUAGOBSA-N |

手性 SMILES |

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C |

SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C |

规范 SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-butyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2434288.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2434291.png)

![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)

![N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2434295.png)

![3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2434297.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)nicotinamide](/img/structure/B2434298.png)

![4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2434299.png)